Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Description

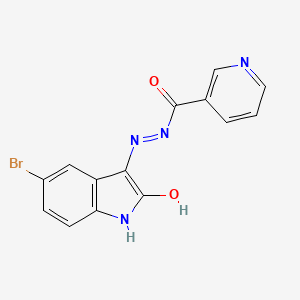

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a hydrazide-hydrazone derivative synthesized by condensing nicotinic acid hydrazide with 5-bromo-isatin. Its structure features a bromo substituent at the 5-position of the indole ring and a nicotinoyl hydrazone moiety (Figure 1). This compound belongs to a broader class of isatin-based hydrazones, which are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLIIHPIXDSFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:

Formation of the Indole Scaffold: The indole scaffold can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bromination: The indole scaffold is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Hydrazide Formation: The brominated indole is then reacted with nicotinic acid hydrazide under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Characterization Techniques

Spectral data from analogous compounds (e.g., 2-hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide) provide a model for characterization .

Infrared (IR) Spectroscopy

-

Key peaks :

Nuclear Magnetic Resonance (¹H-NMR)

-

Key signals :

Mass Spectrometry (MS)

Reactivity and Reaction Types

Hydrazides like this compound participate in diverse reactions, influenced by the hydrazone functional group and bromine substitution.

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Outcome : Oxidation of the hydrazone bond to form azo derivatives or cleavage products .

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Outcome : Reduction of the hydrazone bond to form amine derivatives.

Substitution Reactions

-

Mechanism : Acid-catalyzed substitution at the indole ring.

-

Reagents : Electrophiles (e.g., nitration agents, halogens).

-

Impact : Bromine substitution at position 5 may direct electrophilic attack to specific sites on the indole ring .

Biological and Functional Insights

While direct data on this compound is unavailable, analogous hydrazides (e.g., fluorinated hydrazones) exhibit:

-

Antimicrobial activity : Inhibition of bacterial enzymes like ecKAS III (fatty acid synthase) .

-

Anti-inflammatory activity : Carrageenan-induced paw edema reduction (65–63% in similar derivatives) .

Challenges and Considerations

-

Stability : Hydrazones are sensitive to hydrolysis under acidic/basic conditions.

-

Toxicity : Brominated compounds may require careful handling due to potential bioaccumulation risks.

-

Scalability : Reflux conditions and purification steps (e.g., recrystallization) must be optimized for large-scale synthesis .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to nicotinic acid hydrazides. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain modifications to the hydrazide structure enhanced its efficacy against tumor cells, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism by which nicotinic acid hydrazides exert their antitumor effects is primarily through the induction of apoptosis in cancer cells. This is often mediated by the activation of specific signaling pathways that lead to programmed cell death. Research indicates that these compounds can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is critical in triggering apoptosis .

Antimicrobial Properties

Broad-Spectrum Activity

Nicotinic acid hydrazides have shown promise as antimicrobial agents. Studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Case Study: Synthesis and Testing

A recent investigation synthesized several derivatives of nicotinic acid hydrazides and evaluated their antibacterial activity using standard methods such as the disk diffusion assay. The results indicated that some derivatives exhibited significant inhibition zones against pathogenic bacteria, supporting their potential use in treating infections .

Anti-inflammatory Effects

Potential for Treatment

The anti-inflammatory properties of nicotinic acid hydrazides have been explored in various models of inflammation. Animal studies suggest that these compounds can reduce markers of inflammation, such as cytokines and prostaglandins, indicating their potential utility in treating inflammatory diseases .

Mechanism Insights

The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory signaling pathways. Compounds similar to nicotinic acid hydrazides have been shown to modulate the NF-kB pathway, which plays a crucial role in regulating immune responses .

Data Table: Summary of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Antitumor Activity | Induction of apoptosis | Enhanced cytotoxicity in modified derivatives |

| Antimicrobial | Disruption of cell wall synthesis | Significant inhibition against various pathogens |

| Anti-inflammatory | Modulation of NF-kB pathway | Reduction in cytokine levels in animal models |

Mechanism of Action

The mechanism of action of nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Indole-3-ylidene Hydrazide Derivatives

Key Observations :

- Halogenated derivatives (Br, Cl, F) exhibit higher melting points (>300°C) due to increased polarity and intermolecular interactions .

- Bulky substituents (e.g., benzyl) lower melting points by disrupting crystal packing .

- IR spectra consistently show NH (~3240 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, with minor shifts depending on substituent electronegativity .

Table 2: Reaction Conditions for Selected Hydrazides

| Compound | Solvent | Reflux Time (h) | Catalyst | Yield (%) | |

|---|---|---|---|---|---|

| Target Compound | Ethanol | 4 | None | 47–69 | |

| 5-Methoxy derivative | Ethanol | 4 | None | 94 | |

| SP-4-3 Cu complex | Ethanol | 4 | Acetic acid | N/A |

Table 3: Antimicrobial and Enzyme Inhibitory Activities

*Inference based on bromine’s electron-withdrawing effects enhancing membrane permeability .

Key Observations :

- Bromine’s electronegativity may improve antimicrobial efficacy against Gram-negative bacteria compared to non-halogenated derivatives .

- Chloro and nitro analogs show higher anthelmintic and anticancer activities, suggesting substituent-specific mechanisms .

Biological Activity

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure incorporates a bromine atom and an indole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of nicotinic acid derivatives, including the hydrazide variant. The compound has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Escherichia coli | 15.63 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL |

These results indicate that the compound exhibits bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

The anticancer potential of nicotinic acid hydrazide has also been explored. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | High |

| MCF-7 (breast cancer) | 15.0 | Moderate |

| A549 (lung cancer) | 20.0 | Moderate |

The presence of the indole ring appears to enhance the compound's ability to inhibit tumor growth, possibly through mechanisms involving the inhibition of COX-2 pathways .

The proposed mechanisms by which nicotinic acid hydrazide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase II, an enzyme linked to various physiological processes, including tumor growth and metastasis .

- Induction of Apoptosis : Studies suggest that nicotinic acid hydrazide may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives found that nicotinic acid hydrazide exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Research : In a comparative study involving various hydrazide derivatives, nicotinic acid hydrazide demonstrated significant antiproliferative activity against HepG2 cells, outperforming many existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions between nicotinic acid hydrazide and substituted indole derivatives. Key steps include:

- Reagent Selection : Use 5-bromo-2-oxoindole as the carbonyl precursor and nicotinic hydrazide in anhydrous ethanol under reflux (80–90°C) for 6–8 hours .

- Purification : Recrystallization using ethanol:water (3:1) or column chromatography (silica gel, chloroform:methanol gradient) improves purity.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) and structural validation using FT-IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) and ¹H NMR (indole NH proton at δ 10.5–11.0 ppm) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for hydrazide derivatives) .

- Photostability : UV-Vis spectroscopy under light exposure (300–800 nm) to detect photodegradation products.

- pH Sensitivity : Incubate the compound in buffered solutions (pH 3–9) and monitor hydrolysis via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets or metal ions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Focus on hydrogen bonding between the hydrazide moiety and active-site residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, dipole moment) and predict redox behavior in sensing applications .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of metal complexes (e.g., Ni²⁺ or Cu²⁺) for environmental gas-sensing applications .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for antimicrobial or antitumor activity?

- Methodological Answer :

- Multi-Parameter QSAR : Develop models using descriptors like logP (lipophilicity), molar refractivity, and topological polar surface area (TPSA) to rationalize variances in bioactivity. For example, electron-withdrawing groups (e.g., Br) enhance antimycobacterial activity by improving membrane penetration .

- Orthogonal Assays : Validate activity across multiple assays (e.g., MIC determination vs. time-kill kinetics for antimicrobials) to distinguish true efficacy from assay-specific artifacts.

- Crystallography : Resolve 3D structures of target-ligand complexes (e.g., single-crystal XRD of indole-hydrazide derivatives) to identify critical binding motifs .

Q. What analytical techniques are most reliable for detecting trace degradation products or metabolites of this compound?

- Methodological Answer :

- LC-HRMS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive/negative modes to identify metabolites (e.g., hydrolyzed hydrazide or brominated byproducts) .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs (e.g., ¹³C6-DNSAH) as internal standards for quantitative tracking in biological matrices .

- NMR-based Metabolomics : ¹H-¹³C HSQC experiments to map metabolic pathways in cell lysates or serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.